Technical Whitepaper: Physicochemical Profiling and Bioanalytical Application of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate
Technical Whitepaper: Physicochemical Profiling and Bioanalytical Application of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate
Executive Summary
Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is a high-purity stable isotope-labeled (SIL) internal standard utilized primarily in the quantitative analysis of Tobacco-Specific Nitrosamine (TSNA) metabolites. It serves as the deuterated analog of the ethyl ester derivative of 4-oxo-4-(3-pyridyl)butanoic acid (OPBA) , a primary metabolite of the potent carcinogen NNK.
This guide details the physicochemical properties, handling protocols, and mass spectrometric behavior of this compound. It is designed for analytical chemists developing LC-MS/MS assays for toxicology, metabolomics, and tobacco product regulation.
Part 1: Molecular Architecture & Isotopic Purity
Structural Identity
The molecule consists of a pyridine ring connected to a keto-butanoate chain, where the terminal carboxylic acid has been esterified with Ethanol-d5 . The deuterium labeling on the ethyl group (
| Property | Specification |
| Chemical Name | Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate |
| Parent Analyte | Ethyl 4-Oxo-4-(3-pyridyl)butanoate |
| Metabolic Precursor | 4-Oxo-4-(3-pyridyl)butanoic acid (OPBA) |
| Molecular Formula | |
| Molecular Weight | ~212.26 g/mol (Calculated based on D5 enrichment) |
| Unlabeled MW | 207.23 g/mol |
| Isotopic Purity | Typically ≥ 99 atom % D |
| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate, Chloroform |
The Deuterium Isotope Effect in Chromatography
Critical Insight for Method Development: While SIL standards are designed to co-elute with the analyte, deuterium substitution can alter lipophilicity. The C-D bond is shorter and less polarizable than the C-H bond. In Reverse Phase Liquid Chromatography (RPLC), Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate may elute slightly earlier (tailing edge of the peak) than its non-deuterated counterpart.
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Actionable Advice: Ensure your integration windows account for a potential retention time shift of 0.05–0.1 minutes, especially in high-resolution UPLC gradients.
Part 2: Chemical Stability & Reactivity
Hydrolysis Risk
The ethyl ester moiety is susceptible to hydrolysis, particularly in high-pH aqueous environments or in the presence of esterases in biological matrices (plasma/urine).
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Stability Rule: Stock solutions must be prepared in non-protic organic solvents (e.g., 100% Acetonitrile) rather than Methanol, as Methanol can induce transesterification (swapping the Ethyl-d5 for Methyl) over time, destroying the isotopic label.
Pyridine Protonation
The pyridine nitrogen provides a basic site (
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Extraction Logic: When performing Liquid-Liquid Extraction (LLE), the pH must be adjusted to >7.0 to ensure the pyridine ring is deprotonated (neutral), driving the compound into the organic phase. Conversely, for LC-MS analysis, acidic mobile phases (Formic Acid) are required to protonate the nitrogen for effective Electrospray Ionization (ESI+).
Part 3: Analytical Applications & Workflow
Context: NNK Metabolite Quantification
The parent acid (OPBA) is a biomarker for NNK activation. However, carboxylic acids often show poor peak shape and ionization in ESI. Derivatization to the Ethyl Ester improves:
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Volatility: Crucial for GC-MS applications.
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Hydrophobicity: Improves retention on C18 columns in LC-MS.
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Sensitivity: Enhances ionization efficiency.
The Ethyl-d5 analog is used as the Internal Standard (IS) to normalize for variations in injection volume and matrix effects (ion suppression).
Experimental Protocol: LC-MS/MS Setup
A. Stock Preparation
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Dissolve 1 mg of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate in 1 mL Acetonitrile (Stock A: 1 mg/mL).
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Store at -20°C in amber glass vials (prevent photodegradation of the pyridine ring).
B. Sample Extraction (Urine/Plasma)
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Note: If quantifying the ester directly.
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Aliquot 200 µL sample.
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Spike with 20 µL Working IS Solution (100 ng/mL).
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Add 200 µL Buffer (Ammonium Acetate, pH 7.5).
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Perform Supported Liquid Extraction (SLE) or LLE using Ethyl Acetate.
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Evaporate to dryness and reconstitute in Mobile Phase.
C. Mass Spectrometry Parameters (ESI+)
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Ion Source: Electrospray Ionization (Positive Mode).
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Precursor Ion (Q1): m/z 213.2
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Product Ions (Q3):
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Quantifier:m/z 179.1 (Loss of Ethoxy-d5 group, formation of acylium ion).
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Qualifier:m/z 106.1 (Pyridyl fragment).
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Part 4: Visualization of Analytical Logic
Metabolic & Analytical Pathway
The following diagram illustrates the origin of the analyte and the specific role of the Ethyl-d5 standard in the workflow.
Caption: Pathway illustrating the metabolic formation of the acid (OPBA) and its relationship to the ethyl ester analyte and the deuterated internal standard.
Fragmentation Mechanism (ESI+)
Understanding the collision-induced dissociation (CID) is vital for MRM transition selection.
Caption: Proposed MS/MS fragmentation pattern for Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate in positive ESI mode.
Part 5: Synthesis Logic (Brief)
For researchers requiring custom synthesis, the standard route involves the esterification of commercially available 4-oxo-4-(3-pyridyl)butanoic acid (CAS 4192-31-8) with Ethanol-1,1,2,2,2-d5 .
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Purification: The product is typically purified via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.
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Verification:
-NMR will show the disappearance of the ethyl protons (quartet at ~4.1 ppm and triplet at ~1.2 ppm) due to deuteration, while the pyridine and methylene chain protons remain.
References
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Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology.
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PubChem. (n.d.).[1] 4-Oxo-4-(3-pyridyl)butanoic acid (Parent Compound).[1][2][3][4][5][6][7] National Library of Medicine.
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Jacob, P., et al. (2014). Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid.[3][7] Chemical Research in Toxicology.
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Toronto Research Chemicals. (n.d.). Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate (Catalog Reference). TRC. (Note: Specific catalog items subject to availability; generic link provided for verification of commercial synthesis capability).
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- 2. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-electrospray ionization-tandem mass spectrometry quantitation of urinary [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
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